

Cellular Targets of VU6036720: An In-depth Technical Guide

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Compound of Interest

Compound Name: VU6036720

Cat. No.: B14870625

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 has emerged as a first-in-class potent and selective inhibitor of the heteromeric Kir4.1/Kir5.1 inward rectifier potassium channel. This technical guide provides a comprehensive overview of the cellular targets of **VU6036720**, detailing its mechanism of action, selectivity profile, and the key experimental methodologies used in its characterization. The information presented herein is intended to serve as a valuable resource for researchers investigating the physiological roles of Kir4.1/Kir5.1 channels and for professionals in the field of drug discovery and development.

Primary Cellular Target and Potency

The primary cellular target of **VU6036720** is the heteromeric Kir4.1/Kir5.1 (KCNJ10/KCNJ16) inward rectifier potassium channel. **VU6036720** inhibits this channel with high potency, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 0.24 μ M.^{[1][2][3]}

Data Presentation: Potency and Selectivity Profile

The following tables summarize the quantitative data regarding the potency and selectivity of **VU6036720** against its primary target and a panel of other inward rectifier potassium (Kir) channels.

Table 1: Potency of **VU6036720** against the primary target

Target	IC50 (μM)
Kir4.1/Kir5.1	0.24

Table 2: Selectivity of **VU6036720** against other Kir channels[4]

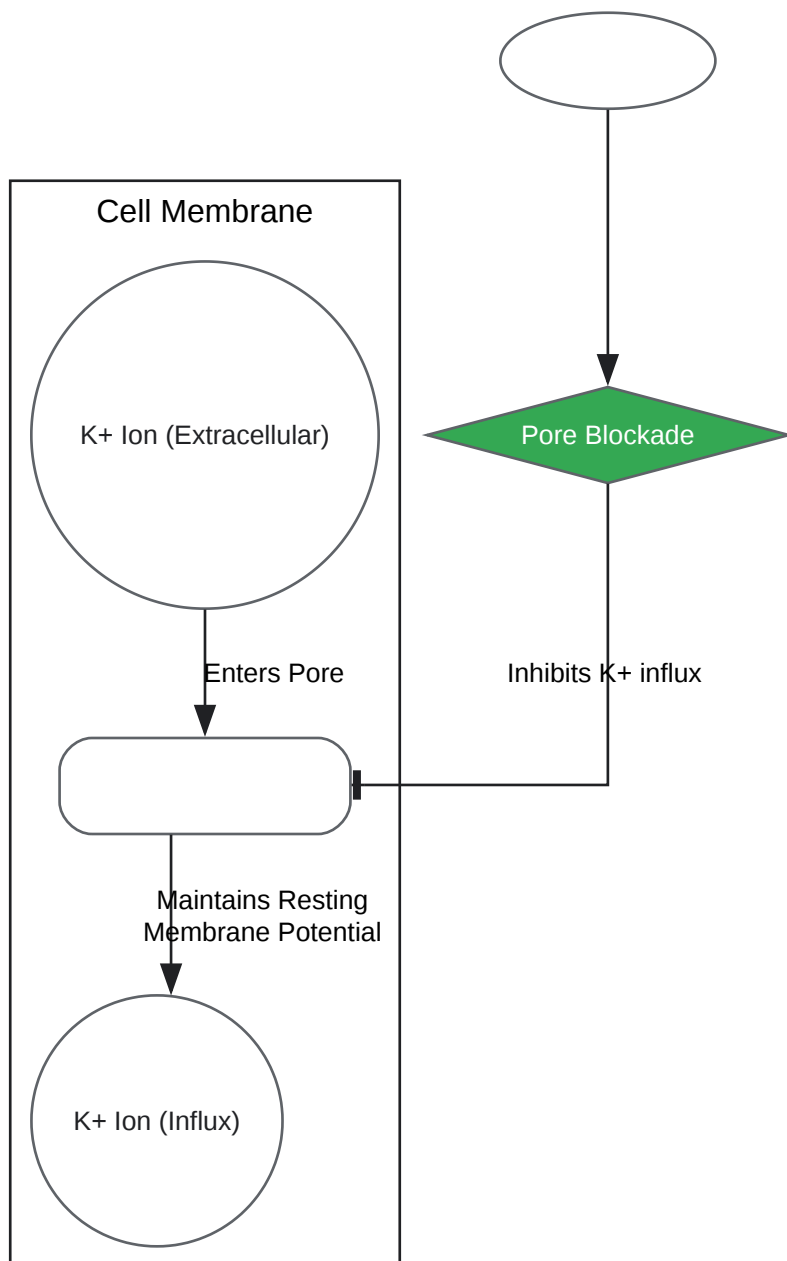
Channel	IC50 (μM)	Selectivity Fold (vs. Kir4.1/Kir5.1)
Kir4.1	>10	>40
Kir1.1	Inactive at 30 μM	>125
Kir2.1	Inactive at 30 μM	>125
Kir2.2	Inactive at 30 μM	>125
Kir2.3	Inactive at 30 μM	>125
Kir3.1/3.2	Inactive at 30 μM	>125
Kir3.1/3.4	Inactive at 30 μM	>125
Kir6.2/SUR1	Inactive at 30 μM	>125
Kir7.1	Inactive at 30 μM	>125
hERG	6.4	~27

Inactive compounds are those that inhibited the indicated channel by less than 50% at 30 μM.

Mechanism of Action

VU6036720 acts as a pore blocker of the Kir4.1/Kir5.1 channel.[1][2] This mechanism was elucidated through experiments demonstrating that elevating the extracellular potassium concentration shifts the IC50 value, a characteristic feature of pore-blocking inhibitors that compete with potassium ions for binding within the channel pore.[1][2] Further evidence comes from single-channel patch-clamp recordings which revealed that **VU6036720** reduces both the channel's open probability and the single-channel current amplitude.[1][2]

Signaling Pathway and Mechanism of Action Diagram



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Caption: Mechanism of **VU6036720** as a pore blocker of the Kir4.1/Kir5.1 channel.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **VU6036720** are provided below.

High-Throughput Screening (HTS) using Thallium Flux Assay

This assay was employed for the initial discovery of Kir4.1/Kir5.1 inhibitors from a large compound library.

- Principle: The assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through the Kir4.1/Kir5.1 channel into the cell. The intracellular Tl⁺ concentration is detected by a Tl⁺-sensitive fluorescent dye, such as Thallos Gold or Brilliant Thallium. Inhibition of the channel results in a decreased rate of Tl⁺ influx and a corresponding reduction in the fluorescence signal.
- Cell Line: A stable HEK-293 (Human Embryonic Kidney 293) cell line co-expressing human Kir4.1 and Kir5.1 was used.
- Protocol:
 - Cell Plating: HEK-293-Kir4.1/Kir5.1 cells were plated in 384-well microplates.
 - Dye Loading: Cells were loaded with a Tl⁺-sensitive fluorescent dye (e.g., Thallos Gold) in an appropriate assay buffer.
 - Compound Addition: Test compounds, including **VU6036720**, and controls were added to the wells.
 - Baseline Fluorescence Measurement: Baseline fluorescence was measured using a fluorescence plate reader.
 - Tl⁺ Stimulation: A solution containing Tl⁺ was added to initiate ion influx through the Kir4.1/Kir5.1 channels.
 - Kinetic Fluorescence Reading: The change in fluorescence over time was monitored to determine the rate of Tl⁺ influx.

- Data Analysis: The rate of TI^+ influx in the presence of test compounds was compared to that of control wells to determine the percentage of inhibition. IC_{50} values were calculated from concentration-response curves.

Electrophysiology using Patch-Clamp Technique

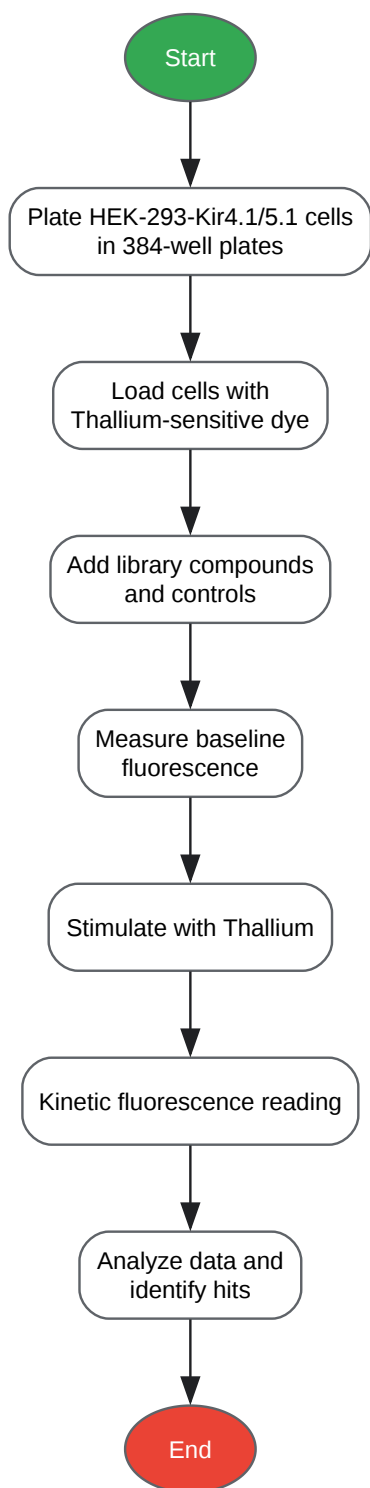
Whole-cell and single-channel patch-clamp electrophysiology were used to confirm the inhibitory activity and elucidate the mechanism of action of **VU6036720**.

- Principle: This technique allows for the direct measurement of ion channel currents from a single cell or a patch of cell membrane.
- Cell Line: HEK-293 cells stably expressing Kir4.1/Kir5.1 channels.
- Whole-Cell Recording Protocol:
 - A glass micropipette filled with an intracellular-like solution was sealed onto the surface of a single cell.
 - The cell membrane under the pipette tip was ruptured to gain electrical access to the cell's interior.
 - The membrane potential was clamped at a holding potential (e.g., -80 mV).
 - A voltage-step or ramp protocol was applied to elicit Kir4.1/Kir5.1 currents.
 - **VU6036720** was applied to the cell via the extracellular solution.
 - The resulting inhibition of the Kir current was measured and quantified.
- Single-Channel Recording Protocol:
 - A tight seal was formed between the micropipette and a small patch of the cell membrane containing one or more Kir4.1/Kir5.1 channels (cell-attached configuration).
 - The activity of individual channels (opening and closing events) was recorded.
 - **VU6036720** was applied to the bath solution.

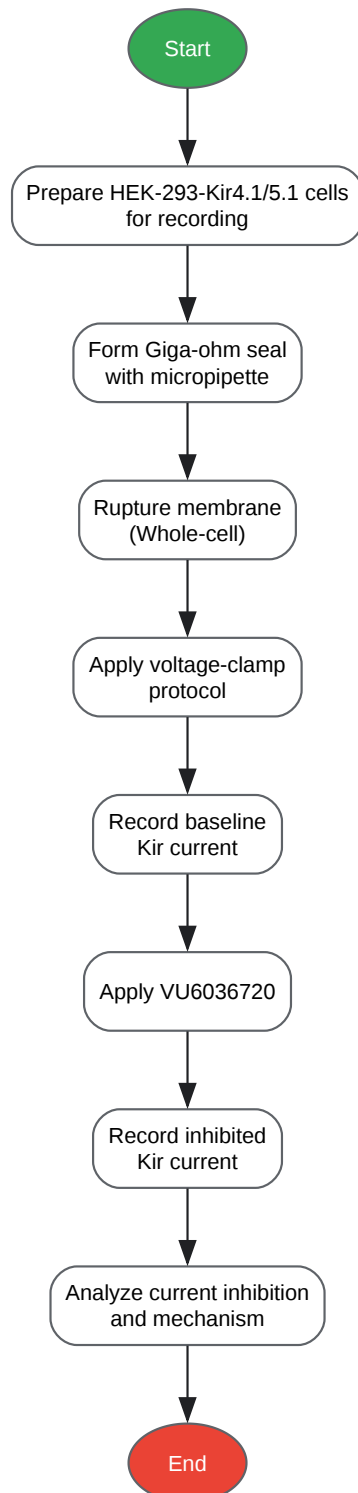
- Changes in channel open probability and single-channel conductance were analyzed to determine the effect of the compound on channel gating and permeation.

Experimental Workflow Diagrams

High-Throughput Screening Workflow



Patch-Clamp Electrophysiology Workflow



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